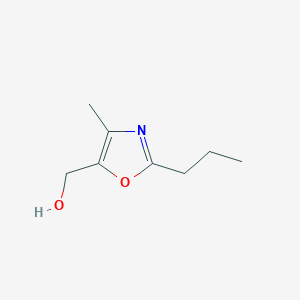

(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanol

説明

Historical Background and Classification of Oxazole Derivatives

The development of oxazole chemistry represents a fascinating chapter in the evolution of heterocyclic organic chemistry. The historical trajectory of oxazole research began in 1876 with the synthesis of 2-methyloxazole, marking the earliest documented preparation of an oxazole derivative. However, the parent oxazole entity itself was not successfully synthesized until 1962, despite the earlier development of various substituted derivatives. This temporal gap between derivative synthesis and parent compound preparation illustrates the unique synthetic challenges inherent in oxazole chemistry.

The prominence of oxazole chemistry experienced a significant acceleration during the early twentieth century, particularly during the First World War period when the antibiotic penicillin was discovered. This discovery highlighted the biological significance of oxazole-containing structures and sparked renewed interest in the systematic investigation of these heterocyclic compounds. The subsequent development of Diels-Alder reaction chemistry and the invention of dienes further contributed to the advancement of oxazole synthetic methodologies.

Oxazoles belong to the broader classification of azoles, which are five-membered heterocyclic aromatic organic compounds containing both nitrogen and oxygen atoms. The fundamental structure consists of an oxygen atom positioned at the 1-position and a nitrogen atom at the 3-position within the five-membered ring system. This structural arrangement distinguishes oxazoles from their isomeric counterparts, isoxazoles, where the heteroatoms are positioned at the 1,2-positions rather than the 1,3-configuration characteristic of oxazoles.

The classification of oxazole derivatives extends beyond simple structural considerations to encompass their diverse biological and pharmacological activities. These compounds demonstrate significant potential as antimicrobial agents, exhibiting antibacterial, antifungal, antitubercular, and antiprotozoal properties. Additionally, oxazole derivatives have shown promising activities as anticancer agents, anti-inflammatory compounds, analgesics, antidepressants, antidiabetic agents, and anti-obesity therapeutics. The versatility of oxazole-based structures in pharmaceutical applications has established them as valuable scaffolds in drug discovery and development processes.

Structural Overview of (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanol

This compound represents a highly substituted oxazole derivative characterized by specific functional group arrangements that confer unique chemical and physical properties. The compound possesses the molecular formula C8H13NO2 and exhibits a molecular weight of 155.19 grams per mole. The structural architecture incorporates a five-membered oxazole ring as the central heterocyclic core, with strategic substitution patterns that enhance its potential biological activity and synthetic utility.

The molecular structure features a hydroxymethyl group (-CH2OH) attached at the 5-position of the oxazole ring, which serves as a key functional group capable of participating in hydrogen bonding interactions with biological targets. This hydroxymethyl substituent represents a critical structural element that can influence the compound's solubility characteristics, biological activity, and synthetic reactivity. The presence of this polar functional group enhances the molecule's capacity for specific binding interactions with enzymes and receptors through hydrogen bond formation.

At the 4-position of the oxazole ring, a methyl group provides hydrophobic character and influences the overall three-dimensional conformation of the molecule. The 2-position bears a propyl substituent (C3H7), which contributes additional hydrophobic bulk and affects the compound's lipophilicity profile. This combination of hydrophilic and hydrophobic substituents creates an amphiphilic character that may be advantageous for membrane permeability and biological activity.

The structural representation can be expressed through the SMILES notation as OCC1=C(C)N=C(CCC)O1, which provides a precise linear encoding of the molecular connectivity. The three-dimensional arrangement of atoms within the molecule creates specific spatial relationships that are crucial for understanding its potential binding interactions and reactivity patterns. The oxazole ring system maintains planarity due to its aromatic character, while the substituent groups can adopt various conformations depending on rotational freedom around single bonds.

Significance in Heterocyclic Chemistry

The significance of this compound within the broader context of heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of functionalized oxazole derivatives. Heterocyclic compounds occupy a position of paramount importance in organic chemistry, serving as fundamental building blocks for numerous natural products, pharmaceuticals, and synthetic materials. The five-membered ring systems containing oxygen and nitrogen atoms, such as oxazoles, demonstrate exceptional versatility in chemical synthesis and biological applications.

The compound exemplifies the principles of heterocyclic substitution chemistry, where strategic placement of functional groups can modulate physical properties, biological activity, and synthetic reactivity. The presence of multiple substituents on the oxazole core creates opportunities for diverse chemical transformations and provides a platform for structure-activity relationship studies. This structural complexity allows researchers to investigate the individual contributions of different functional groups to overall molecular behavior and biological activity.

In the context of medicinal chemistry applications, this compound serves as a valuable intermediate for the synthesis of more complex bioactive molecules. The compound's structural features enable its utilization in various synthetic pathways, including condensation reactions, cycloaddition processes, and cross-coupling methodologies. These synthetic applications demonstrate the compound's utility as a building block for constructing novel pharmaceutical candidates and research tools.

The mechanistic aspects of the compound's potential biological activity involve interaction with specific molecular targets through multiple binding modes. The oxazole ring can engage in π-π stacking interactions with aromatic residues in protein binding sites, while the hydroxymethyl group facilitates hydrogen bonding with polar amino acid residues. These interaction patterns contribute to the compound's potential for selective binding to biological targets and support its development as a pharmacologically active entity.

Furthermore, the compound represents an important example of structure-based drug design principles, where specific functional groups are incorporated to optimize target binding affinity and selectivity. The combination of hydrophobic and hydrophilic substituents creates a balanced molecular profile that can facilitate both membrane permeability and aqueous solubility, essential characteristics for pharmaceutical development.

特性

IUPAC Name |

(4-methyl-2-propyl-1,3-oxazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-4-8-9-6(2)7(5-10)11-8/h10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQYAXHUDNGRIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(O1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanol generally follows these key steps:

- Formation of the 1,3-oxazole ring system with appropriate substituents at the 2 and 4 positions.

- Introduction of the propyl group at position 2.

- Introduction of the methyl group at position 4.

- Functionalization of the 5-position to bear a hydroxymethyl (-CH2OH) group.

This approach often involves condensation reactions, selective reductions, and functional group transformations under controlled conditions.

Specific Preparation Methods

Reduction of Oxazole-5-carboxylate Esters

One of the most reliable methods involves the reduction of 4-methyl-2-propyl-1,3-oxazole-5-carboxylate esters to the corresponding hydroxymethyl derivatives using hydride reagents such as lithium aluminium tetrahydride (LiAlH4).

- The ester precursor, 4-methyl-2-propyl-1,3-oxazole-5-carboxylate, is dissolved in anhydrous diethyl ether under an inert atmosphere.

- The reaction mixture is cooled to 0 °C.

- LiAlH4 is added portionwise to the stirred solution.

- The reaction proceeds at 0 °C for approximately 1 hour.

- Quenching is performed carefully by the addition of ice water to deactivate excess hydride.

- The product is extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification is achieved by column chromatography to isolate this compound in high yield (typically >90%).

This method is adapted from analogous syntheses of oxazole methanol derivatives and is noted for its efficiency and high purity of the product obtained.

Cyclization and Condensation Routes

Alternative synthetic routes involve constructing the oxazole ring via cyclization of appropriate precursors such as α-hydroxyketones or α-amino ketones with carboxylic acid derivatives or their activated forms.

- Starting from 2-n-propyl-4-methyl-substituted precursors, cyclization is induced under acidic or dehydrating conditions.

- Subsequent functionalization at the 5-position is achieved by selective oxidation or substitution reactions.

- Reduction steps may follow to convert aldehyde or ester intermediates to the desired hydroxymethyl group.

These methods often require careful control of reaction conditions, including temperature and pH, to avoid side reactions and ensure regioselectivity.

Reaction Conditions and Optimization

Research Findings and Analytical Data

- The reduction of methyl esters of oxazole derivatives with LiAlH4 is highly efficient, yielding the corresponding hydroxymethyl compounds with minimal impurities.

- Purification by column chromatography is essential to obtain analytically pure this compound.

- Analytical data such as NMR, MS, and elemental analysis confirm the structure and purity of the final compound.

- The reaction conditions are mild enough to preserve sensitive functional groups on the oxazole ring while allowing high conversion rates.

Summary Table of Preparation Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| LiAlH4 Reduction of Esters | Ester → Alcohol via hydride reduction | High yield, straightforward | Requires strict anhydrous conditions |

| Cyclization of Precursors | Ring formation from α-hydroxy/α-amino ketones | Versatile, allows substitution | Longer reaction times, sensitive to conditions |

| Sodium Borohydride Reduction | Reduction of aldehyde intermediates | Mild conditions, good selectivity | Limited to certain intermediates |

化学反応の分析

Types of Reactions: (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed:

- Oxidation can yield aldehydes or carboxylic acids.

- Reduction can produce various reduced oxazole derivatives.

- Substitution reactions can lead to the formation of esters, ethers, or halides .

科学的研究の応用

(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanol has several applications in scientific research:

作用機序

The mechanism of action of (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function . The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

類似化合物との比較

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Oxazole Methanol Derivatives

Key Observations :

Substituent Effects on Physicochemical Properties: The propyl group in this compound increases hydrophobicity compared to the smaller methyl group in (2,4-Dimethyl-1,3-oxazol-5-yl)methanol. This may enhance membrane permeability but reduce aqueous solubility .

Biological Activity Trends: Sulfonamide derivatives (e.g., N-(4-cyano-1,3-oxazol-5-yl) sulfonamides) demonstrate anticancer activity, with potency influenced by electron-withdrawing groups (e.g., cyano) at position 4 . This suggests that substituting position 4 of the oxazole ring with polar groups may enhance target binding. The hydroxymethyl group at position 5, as seen in the target compound, is a common feature in bioactive oxazoles. For example, N1-[4-(1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide exhibits antibacterial activity attributed to the oxazole ring’s interaction with bacterial enzymes .

Synthetic Accessibility: (2,4-Dimethyl-1,3-oxazol-5-yl)methanol is synthesized via ester reduction with high yield (81%), indicating that similar strategies (e.g., reducing 5-carboxylate precursors) could apply to the target compound . In contrast, aryl-substituted derivatives (e.g., ) may require more complex coupling reactions, increasing synthetic difficulty.

Thermal and Stability Profiles: Limited data are available for the target compound, but oxazole derivatives generally exhibit moderate thermal stability. For instance, phosphonium ylides derived from 2-oxazoline-5-ones decompose above 200°C, suggesting that alkyl-substituted oxazoles may have higher stability than aryl-substituted analogs .

生物活性

(4-Methyl-2-propyl-1,3-oxazol-5-yl)methanol is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structure and biological properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 189.25 g/mol. The oxazole ring, a five-membered heterocyclic structure containing nitrogen and oxygen, contributes to its biological activity. The presence of a hydroxymethyl group enhances its interaction with biological targets, potentially increasing its therapeutic efficacy.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity. It has shown effectiveness against resistant strains of bacteria such as Escherichia coli and Enterococcus faecium. The compound has been found to enhance the efficacy of existing antibiotics when used in combination therapies, suggesting potential applications in treating antibiotic-resistant infections.

Other Biological Activities

The broader class of oxazole derivatives, including this compound, has been associated with various biological activities:

- Antiviral : Some oxazole compounds exhibit antiviral properties against several viruses.

- Anti-inflammatory : Certain derivatives have shown promise in reducing inflammation.

- Antifungal : Research has indicated potential antifungal activities against various fungal strains .

Synthesis Methods

The synthesis of this compound typically involves the reduction of corresponding oxazole derivatives. Common methods include:

- Reduction using Lithium Aluminum Hydride (LiAlH₄) : This method reduces oxazole carboxylic acids or their esters to yield the desired alcohol form.

- Controlled Reaction Conditions : The reactions are often performed under inert atmospheres and controlled temperatures to ensure high yields and purity.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds related to this compound:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 4-(2-Methyl-1,3-oxazol-5-yl)benzenesulfonamide | Sulfonamide derivative | Antiglaucomatous activity |

| 2-Methyloxazole | Simple oxazole | Basic antibacterial properties |

| 4-Methylthiazole | Thiazole derivative | Antimicrobial activity |

| 4-(Hydroxymethyl)-2-methylthiazole | Hydroxymethyl thiazole | Potential antifungal properties |

The uniqueness of this compound lies in its specific combination of an oxazole ring with a propyl side chain and a hydroxymethyl group. This structure may enhance its solubility and biological interactions compared to simpler analogs like 2-methyloxazole.

Case Studies and Research Findings

Several studies have explored the biological activities of oxazole derivatives. For instance:

- Cytotoxicity Studies : A study evaluated various oxazolo[5,4-d]pyrimidine derivatives for their cytotoxic effects on human cancer cell lines. Some derivatives showed promising results comparable to established chemotherapeutics like cisplatin .

- Antibacterial Efficacy : Research demonstrated that certain oxazole compounds exhibited significant antibacterial activity against multiple resistant strains, indicating their potential as new therapeutic agents in infectious disease management .

Q & A

Q. What are the established synthetic routes for (4-Methyl-2-propyl-1,3-oxazol-5-yl)methanol, and how can yield optimization be approached?

The compound can be synthesized via ester reduction of precursors like ethyl 2,4-dimethyloxazole-5-carboxylate, achieving yields up to 81% under optimized conditions (e.g., LiAlH₄ or NaBH₄ in anhydrous solvents). Reaction monitoring via TLC or HPLC is critical to track intermediate formation. For scalability, solvent selection (e.g., THF or EtOH) and temperature control (0–25°C) are key to minimizing side reactions . Parallel synthesis approaches, as seen in analogous oxazole derivatives, may improve efficiency .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl and propyl groups on the oxazole ring).

- FTIR : Identify hydroxyl (-OH) and C-O-C oxazole ring vibrations (~3200 cm⁻¹ and 1250–1050 cm⁻¹, respectively).

- X-ray crystallography : Use SHELXL for refinement, with Olex2 or WinGX for structure solution. Validate geometry using PLATON/ADDSYM to detect twinning or disorder .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C₈H₁₃NO₂, [M+H]⁺ = 156.1022) .

Q. How can researchers screen for biological activity in early-stage studies?

- Anticancer assays : Use the NCI-60 cell line panel with GI₅₀ parameter analysis, as applied to structurally related N-(4-cyano-1,3-oxazol-5-yl) sulfonamides .

- Antibacterial tests : Disc diffusion or microbroth dilution (CLSI guidelines) against Gram-positive/negative strains, referencing alkaloid-like compounds from marine sponges .

- Cytotoxicity thresholds : Define CC₅₀ values using MTT assays, ensuring concentrations ≤100 µM to avoid non-specific toxicity .

Advanced Research Questions

Q. What mechanistic insights exist for functionalizing the oxazole ring in this compound?

Nucleophilic substitution at the 5-position is feasible due to the electron-deficient oxazole core. For example, ester-to-alcohol reduction proceeds via a tetrahedral intermediate, as shown in ethyl 1,3-oxazol-5-yl carbonate syntheses . DFT calculations (e.g., Gaussian 16) can model transition states for substituent additions, aiding in regioselectivity predictions.

Q. How can crystallographic fragment screening enhance understanding of its bioactivity?

Co-crystallization with target enzymes (e.g., FAD-dependent oxidoreductases) reveals binding modes. Use SHELXC/D/E for experimental phasing and PHENIX for refinement. Fragment libraries with oxazole derivatives have identified hydrophobic interactions at active sites, as demonstrated in studies with Chaetomium thermophilum enzymes .

Q. What strategies address contradictions between in vitro efficacy and toxicity data?

- Metabolic profiling : Incubate with liver microsomes (human/rat) to identify reactive metabolites (e.g., hydroxylated derivatives).

- SAR studies : Modify the propyl chain (e.g., cyclopropane substitution) to reduce cytotoxicity while retaining activity, as seen in sulfonamide optimizations .

- Therapeutic index (TI) : Calculate TI = CC₅₀/IC₅₀; prioritize derivatives with TI >10 .

Q. How can computational methods predict structure-activity relationships (SAR)?

- Docking simulations : AutoDock Vina or Glide to model interactions with targets (e.g., EGFR kinase). Focus on H-bonding with the methanol group and hydrophobic contacts from the propyl chain.

- QSAR models : Use CODESSA or MOE to correlate logP, polar surface area, and IC₅₀ values from analogous oxazole derivatives .

Methodological Tables

Q. Table 1. Key Crystallographic Software for Structural Analysis

| Tool | Application | Reference |

|---|---|---|

| SHELXL | Refinement (bond lengths/angles) | |

| WinGX | Structure solution/visualization | |

| PLATON | Validation (twins, voids) |

Q. Table 2. Biological Assay Parameters for Oxazole Derivatives

| Assay Type | Cell Line/Strain | Endpoint | Threshold |

|---|---|---|---|

| Anticancer | HCT-116 (colon) | GI₅₀ | <10 µM |

| Antibacterial | S. aureus (MRSA) | MIC | ≤25 µg/mL |

Critical Considerations

- Data Reproducibility : Cross-validate synthetic yields (≥3 batches) and biological replicates (n=6).

- Toxicity Gaps : Note that ecotoxicological data (e.g., Daphnia magna LC₅₀) are often absent; conduct OECD 202/203 tests for regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。